
2-Anthracenesulfonic acid, 1-amino-4-(ethylamino)-9,10-dihydro-9,10-dioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Anthracenesulfonic acid, 1-amino-4-(ethylamino)-9,10-dihydro-9,10-dioxo- is a complex organic compound with the molecular formula C14H13NO5S
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. One common method involves the sulfonation of anthracene to produce anthracenesulfonic acid, followed by a series of amination and oxidation reactions to introduce the amino and ethylamino groups.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving anthracene derivatives. The process requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Anthracenesulfonic acid, 1-amino-4-(ethylamino)-9,10-dihydro-9,10-dioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced anthracene derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like ammonia (NH3) and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Anthraquinone derivatives
Reduction: Reduced anthracene derivatives
Substitution: Aminated anthracene derivatives
Aplicaciones Científicas De Investigación
2-Anthracenesulfonic acid, 1-amino-4-(ethylamino)-9,10-dihydro-9,10-dioxo- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various anthracene derivatives, which are important in organic chemistry research.
Medicine: It is being investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-Anthracenesulfonic acid, 1-amino-4-(ethylamino)-9,10-dihydro-9,10-dioxo- exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Anthranilic acid
Anthraquinone
Various anthracene derivatives
Propiedades
Número CAS |
52373-92-9 |
|---|---|
Fórmula molecular |
C16H14N2O5S |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
1-amino-4-(ethylamino)-9,10-dioxoanthracene-2-sulfonic acid |
InChI |
InChI=1S/C16H14N2O5S/c1-2-18-10-7-11(24(21,22)23)14(17)13-12(10)15(19)8-5-3-4-6-9(8)16(13)20/h3-7,18H,2,17H2,1H3,(H,21,22,23) |
Clave InChI |
FEDBOBXSLKRGIS-UHFFFAOYSA-N |
SMILES |
CCNC1=CC(=C(C2=C1C=CC3=C2C(=O)C(=O)C=C3)N)S(=O)(=O)O |
SMILES canónico |
CCNC1=CC(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)N)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


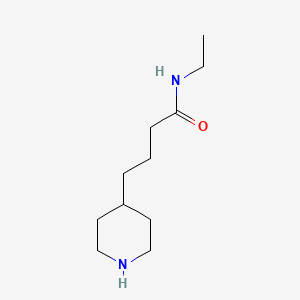

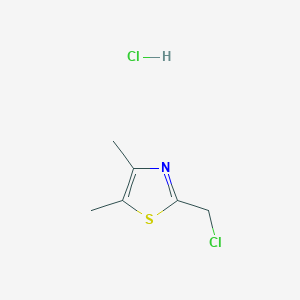
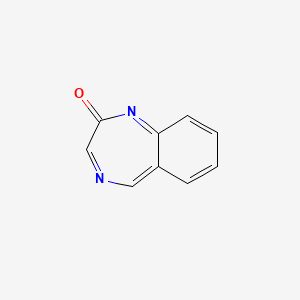
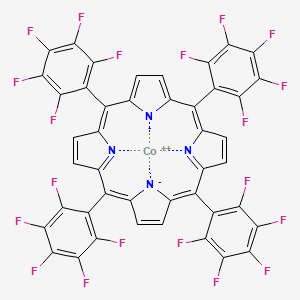
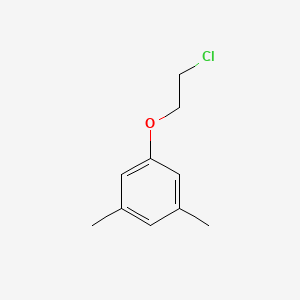
![2-Methyl-8-nitroimidazo[1,2-a]pyridine](/img/structure/B3143354.png)
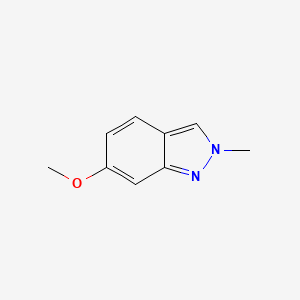
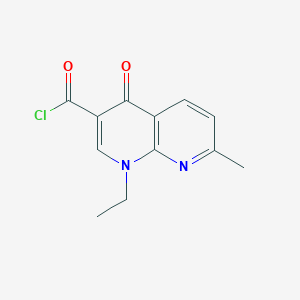
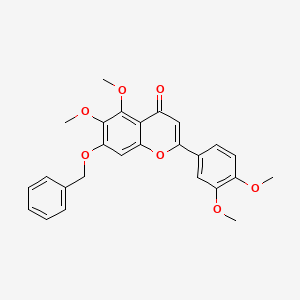
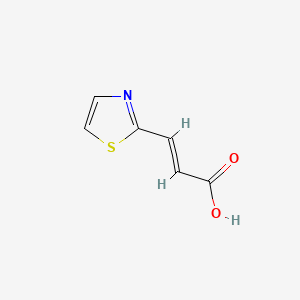
![4,4'-Bis[4-(diphenylamino)styryl]biphenyl](/img/structure/B3143405.png)
![1-[(3-Bromo-5-methylphenyl)methyl]piperazine](/img/structure/B3143408.png)
![1-[(5-Bromothiophen-2-yl)methyl]piperazine](/img/structure/B3143412.png)
